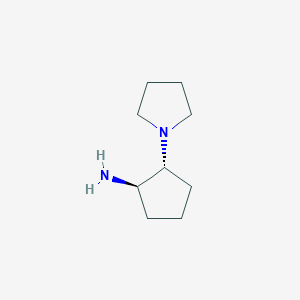
(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine is a chiral amine compound with a unique structure that includes a pyrrolidine ring attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available cyclopentanone.
Formation of Intermediate: Cyclopentanone undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent, to obtain the desired (1R,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: Another chiral amine with a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
(1R,2R)-1,2-Diphenylethane-1,2-diamine: A chiral diamine with two phenyl groups attached to the central carbon atoms.
Uniqueness
(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine is unique due to its specific combination of a pyrrolidine ring and a cyclopentane ring, which imparts distinct stereochemical and electronic properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in various applications.
Propiedades
IUPAC Name |
(1R,2R)-2-pyrrolidin-1-ylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-8-4-3-5-9(8)11-6-1-2-7-11/h8-9H,1-7,10H2/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMJMHGPAPQPTQ-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896581.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2896582.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidine-1-carboxamide](/img/structure/B2896584.png)
![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896585.png)
![ethyl 3-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2896586.png)
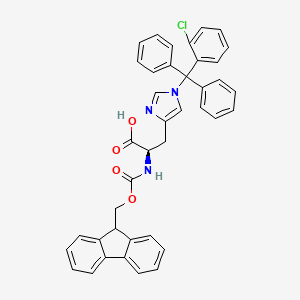
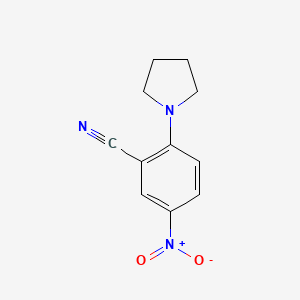
![Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2896593.png)
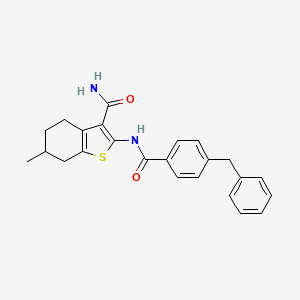
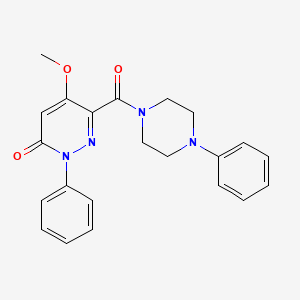
![3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole](/img/structure/B2896600.png)
![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2896602.png)
![[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2896603.png)
![N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2896604.png)
